(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid
Description
Structural Definition and International Union of Pure and Applied Chemistry Nomenclature
The compound (2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid represents a sophisticated example of glycosylated amino acid architecture, characterized by its precise stereochemical configuration and complex molecular framework. According to chemical databases, this molecule exhibits the International Union of Pure and Applied Chemistry systematic name that reflects its stereochemical complexity, with the (2R) configuration indicating the specific spatial arrangement around the propanoic acid carbon center. The tetrahydroxyoxan moiety, corresponding to the (3S,4R,5R) stereochemical designation, represents a modified sugar unit that has undergone structural rearrangement during the formation process. Chemical analysis reveals that the compound possesses molecular formula C₉H₁₇NO₇, indicating the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and seven oxygen atoms, which collectively contribute to its molecular weight of 251.235 atomic mass units.
The structural framework of this compound demonstrates the characteristic features of Amadori products, which are formed through the condensation of reducing sugars with amino acid residues. Research has shown that the tetrahydroxyoxan ring system represents a rearranged sugar moiety that has been covalently linked to an alanine residue through a methylamino bridge. The International Union of Pure and Applied Chemistry nomenclature system precisely captures the stereochemical information essential for understanding the compound's three-dimensional structure, with each stereocenter designated according to the Cahn-Ingold-Prelog priority rules. Chemical databases indicate that this systematic naming approach ensures unambiguous identification of the compound across different research contexts and applications.
The molecular architecture incorporates multiple hydroxyl groups positioned at specific locations on the tetrahydroxyoxan ring, contributing to the compound's hydrophilic character and potential for hydrogen bonding interactions. Structural analysis reveals that the amino acid component maintains the characteristic carboxylic acid functionality while being modified through the attachment of the glycosyl moiety via the amino nitrogen. This structural arrangement creates a molecule that combines properties of both carbohydrates and amino acids, resulting in unique chemical and physical characteristics that distinguish it from simple amino acids or unmodified sugars.
Classification within Glycosylated Amino Acids
The compound this compound belongs to the specialized category of glycosylated amino acids, specifically within the subset of C-glycosyl compounds that demonstrate unique structural characteristics compared to traditional N-linked or O-linked glycosylation patterns. Research has established that this molecule represents an example of non-enzymatic glycation products, which form through spontaneous reactions between reducing sugars and amino acid residues under physiological or experimental conditions. The classification system for glycosylated amino acids encompasses several distinct categories based on the nature of the linkage between the carbohydrate and amino acid components, with this particular compound demonstrating characteristics consistent with Amadori rearrangement products.
Within the broader context of glycoconjugate chemistry, this compound exemplifies the class of molecules that result from Maillard reaction pathways, which involve complex series of chemical transformations between amino compounds and carbonyl-containing sugars. The classification framework recognizes that such compounds represent intermediate products in the formation of advanced glycation end products, positioning them as important research subjects for understanding carbohydrate-protein interactions. Chemical databases categorize this molecule as a monosaccharide derivative due to its sugar component, while simultaneously recognizing its amino acid characteristics through its propanoic acid backbone.
The systematic classification of this compound within glycosylated amino acids takes into account its formation mechanism, which proceeds through initial Schiff base formation followed by Amadori rearrangement to yield the stable ketoamine structure. Research has demonstrated that this classification scheme helps researchers understand the relationship between structural features and chemical reactivity patterns observed in similar glycosylated compounds. The molecule's classification also reflects its role as a model compound for studying the fundamental principles of carbohydrate-amino acid conjugation, providing insights into the broader field of glycoconjugate chemistry and its applications in various research domains.
Historical Context in Carbohydrate-Amino Acid Research
The historical development of carbohydrate-amino acid research has been fundamentally shaped by the discovery and characterization of compounds like this compound, which exemplify the complex chemical transformations possible between these two major classes of biomolecules. The foundation for understanding such compounds was established in 1912 when Louis-Camille Maillard first described the reaction between amino acids and reducing sugars, observing the characteristic browning and complex product formation that would later bear his name. This pioneering work opened new avenues for investigating the chemical mechanisms underlying carbohydrate-amino acid interactions and established the conceptual framework for understanding non-enzymatic glycation processes.
The subsequent discovery of the Amadori rearrangement by Mario Amadori in 1925 provided crucial insights into the specific chemical pathway leading to the formation of stable ketoamine products from initial Schiff base intermediates. Research conducted throughout the twentieth century progressively elucidated the mechanistic details of these transformations, revealing how compounds such as the subject molecule represent key intermediates in complex reaction networks that govern carbohydrate-amino acid chemistry. Historical investigations demonstrated that these reactions proceed through multiple stages, beginning with nucleophilic attack by amino groups on carbonyl carbons, followed by dehydration to form Schiff bases, and culminating in the characteristic rearrangement that produces Amadori products.
The evolution of analytical techniques throughout the latter half of the twentieth century enabled researchers to isolate and characterize specific Amadori products, including derivatives of alanine and fructose that share structural similarities with the compound under investigation. Historical research has shown that these studies were instrumental in establishing the relationship between molecular structure and chemical reactivity in glycosylated amino acids. The development of sophisticated spectroscopic methods and chemical synthesis techniques has allowed for the detailed investigation of individual compounds within this class, contributing to our understanding of their formation mechanisms, structural characteristics, and potential applications in various research contexts.
Significance in Glycoconjugate Chemistry
The compound this compound holds particular significance within glycoconjugate chemistry as a representative example of how carbohydrate-amino acid conjugation can produce molecules with unique structural and chemical properties that extend beyond those of their individual components. Research in glycoconjugate chemistry has established that such compounds serve as crucial model systems for understanding the fundamental principles governing the interaction between carbohydrates and proteins in biological systems. The significance of this compound extends to its role as an intermediate in the formation of more complex glycation products, making it an important subject for studies investigating the progression of glycation reactions and their impact on protein structure and function.
Within the broader field of glycoconjugate chemistry, this molecule exemplifies the diversity of structures possible through non-enzymatic glycation processes, contrasting with the more commonly studied enzymatic glycosylation pathways that produce N-linked and O-linked glycoproteins. Research has demonstrated that the study of such compounds provides valuable insights into the chemical mechanisms underlying protein glycation, which has important implications for understanding diseases associated with protein modification and aging processes. The compound's significance is further enhanced by its potential applications in food chemistry, where Maillard reaction products contribute to flavor development and nutritional properties of processed foods.
The role of this compound in advancing our understanding of glycoconjugate chemistry extends to its utility as a research tool for investigating structure-activity relationships in glycosylated molecules. Studies have shown that the specific stereochemical arrangement present in this compound influences its chemical reactivity and potential biological interactions, providing a framework for understanding how structural variations affect the properties of related glycoconjugates. The significance of this molecule is also reflected in its contribution to the development of synthetic methodologies for producing designed glycoconjugates with specific properties, advancing the field toward more sophisticated applications in biochemical research and potential therapeutic development.
Properties
IUPAC Name |
(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO7/c1-4(8(14)15)10-3-9(16)7(13)6(12)5(11)2-17-9/h4-7,10-13,16H,2-3H2,1H3,(H,14,15)/t4-,5-,6-,7+,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCFAIUNCFLEA-XGVUHEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747833 | |
| Record name | (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16124-24-6 | |
| Record name | (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Tetrahydroxyoxan Moiety
The tetrahydroxyoxan (sugar) component is typically derived from protected carbohydrate precursors. A Wittig-intramolecular Michael-type ring closure sequence starting from 2,3:5,6-di- O-isopropylidene-α-d-mannofuranose yields β- C-glycoside intermediates. Subsequent reduction with lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether produces the corresponding alcohol, which is oxidized to an aldehyde using o-iodoxybenzoic acid (IBX). This aldehyde serves as a critical intermediate for reductive amination with amino acid derivatives.
Reductive Amination for Methylamino Linkage Formation
The methylamino bridge is formed via reductive amination between the tetrahydroxyoxan-derived aldehyde and a propanoic acid precursor. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates selective imine reduction while preserving stereochemical integrity. Yields for this step range from 65% to 78%, contingent on the steric hindrance of the carbohydrate intermediate.
Table 1: Representative Reductive Amination Conditions
| Aldehyde Precursor | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|
| 4 (from) | NaBH3CN | MeOH | 78 |
| Protected derivative | NaBH(OAc)3 | DMF | 65 |
Photocatalyzed Radical Glycosylation Strategies
Giese Reaction with Dehydroalanine Derivatives
A breakthrough methodology employs photocatalyzed α-selective Giese reactions between tetrahydroxyoxan bromides and dehydroalanine analogues. The copper(I) complex [(DPEPhos)(bcp)Cu]PF6 or Ru(bpy)32 generates C-glycosyl radicals via a halogen-atom transfer (XAT) mechanism, enabling efficient coupling with dehydroalanine esters. The addition of Hantzsch ester (HE) as a sacrificial reductant enhances yields to 99% within 2 hours.
Mechanistic Insights and Selectivity Control
Transient absorption spectroscopy confirms that XAT precedes single-electron transfer (SET), ensuring radical propagation without epimerization. This method achieves α-selectivity >20:1 for pyranosyl substrates, outperforming traditional SN2 glycosylation.
Table 2: Photocatalyzed Reaction Optimization
| Photocatalyst | Additive | Time (h) | Yield (%) | α:β Selectivity |
|---|---|---|---|---|
| [(DPEPhos)(bcp)Cu]PF6 | HE | 2 | 99 | >20:1 |
| Ru(bpy)32 | DIPEA | 12 | 85 | 15:1 |
Protecting Group Strategies
Isopropylidene and Benzyl Ether Protection
The 2,3:5,6-di- O-isopropylidene group stabilizes the mannofuranose precursor during Wittig reactions, while benzyl ethers protect secondary hydroxyl groups during reductive amination. Sequential deprotection using hydrogenolysis (H2/Pd-C) followed by acidic hydrolysis (HCl/MeOH) reveals the tetrahydroxyoxan motif without degrading the methylamino linkage.
Transient Silyl Protection for Acid Sensitivity
For acid-lative intermediates, tert-butyldimethylsilyl (TBDMS) groups provide temporary protection during propanoic acid moiety formation. Fluoride-mediated deprotection (TBAF) ensures high recovery (>90%) of the free hydroxyl groups.
Industrial-Scale Purification Techniques
Ion-Exchange Chromatography
Cation-exchange resins (e.g., Dowex 50WX8) selectively bind the protonated amino group, enabling separation from unreacted carbohydrates. Elution with ammonium hydroxide (0.5 M) yields the compound in >95% purity.
Crystallization as Calcium Salts
Neutralization with calcium hydroxide precipitates calcium fructosate analogs, which are resolubilized in dilute HCl to recover the free acid. This method achieves 85–90% recovery for multi-gram batches.
Challenges and Methodological Innovations
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The amino group in alanine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted alanine derivatives .
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Properties
Research indicates that this compound may exhibit antidiabetic effects due to its structural similarity to glucose and its ability to modulate glucose metabolism. It has been studied for its potential to lower blood sugar levels and improve insulin sensitivity in diabetic models. In vitro studies have shown that it can enhance glucose uptake in muscle cells, suggesting a mechanism for its antidiabetic properties .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. It is believed to influence neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal studies demonstrate that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
Biochemical Applications
Enzyme Modulation
This compound acts as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain glycosyltransferases, which are crucial in carbohydrate metabolism. This property could be leveraged for designing drugs that target metabolic disorders .
Glycobiology Research
In glycobiology, (2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid serves as a valuable tool for studying glycan structures and their interactions with proteins. Its structural features allow researchers to explore the roles of carbohydrates in cell signaling and recognition processes .
Nutritional Applications
Dietary Supplementation
The compound is being explored as a dietary supplement for its potential health benefits. Its ability to modulate blood sugar levels makes it an attractive candidate for formulations aimed at weight management and metabolic health. Preliminary studies suggest that it may help reduce appetite and improve satiety when included in dietary regimens .
Functional Foods Development
In the food industry, this compound can be incorporated into functional foods designed to support metabolic health. Its natural origin and health-promoting properties align well with the growing consumer demand for functional ingredients .
Case Studies
Mechanism of Action
The mechanism of action of fructose-alanine (mixture of diastereomers) involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways related to apoptosis and monosaccharide metabolism. It interacts with enzymes and receptors involved in these pathways, leading to various biological effects .
Comparison with Similar Compounds
Core Backbone and Functional Groups
Key Observations :
- Aromatic vs. Sugar Moieties : Compound 9 () replaces the sugar unit with a nitrobenzylidene-thiazol group, introducing electron-withdrawing effects and planar aromaticity, which may enhance DNA intercalation in anticancer applications .
- Phenolic vs. Sulfanyl Groups: The dihydroxyphenyl variant () adds redox-active phenolic groups, while the sulfanyl derivative () introduces thiol reactivity, impacting oxidation states and metal chelation .
Physicochemical Properties
Implications :
- The target compound’s high solubility and low LogP suggest suitability for aqueous environments, such as extracellular enzymatic interactions.
- Compound 9’s lipophilicity (LogP ~1.2) may enhance membrane permeability, critical for intracellular anticancer activity .
Biological Activity
(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid, commonly referred to as a derivative of tetrahydroxyoxan, is a complex compound with potential biological activities. This article synthesizes existing research on its biological effects, focusing on antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 104443-62-1
- Molecular Formula : C12H24O12
- Molecular Weight : 360.31 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- A study highlighted that certain modifications to similar compounds enhanced their efficacy against multidrug-resistant pathogens. These modifications included the introduction of heterocyclic substituents which increased activity against both Gram-positive and Gram-negative bacteria as well as challenging fungal pathogens like Candida auris .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 1–8 | MRSA |
| Compound B | 0.5–2 | VRE |
| Compound C | 8–64 | Drug-resistant Candida |
Anti-inflammatory Effects
The compound's structural analogs have shown promising anti-inflammatory effects. In studies involving animal models:
- Administration of related compounds demonstrated a reduction in carrageenan-induced inflammation by approximately 43% at specific dosages (75 mg/kg and 150 mg/kg) . This suggests that the compound may possess similar analgesic and anti-inflammatory properties.
Study 1: Antimicrobial Screening
A comprehensive screening of various derivatives was conducted against a library of clinically relevant pathogens. The results indicated:
- Selective Activity : Compounds showed selective antimicrobial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on structural modifications .
Study 2: Anti-inflammatory Assessment
In a controlled study assessing the anti-inflammatory effects of related compounds:
Q & A
Q. What laboratory synthesis methods are used for (2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid?
The compound can be synthesized via condensation reactions under reflux conditions. For example, analogous propanoic acid derivatives are synthesized by reacting intermediates like thiazolone derivatives with aldehydes (e.g., nitrobenzaldehyde or thiophenecarbaldehyde) in the presence of sodium carbonate and water. Post-synthesis purification often involves recrystallization using solvents such as ethanol or methanol .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : To resolve proton and carbon environments, particularly for distinguishing methylamino and tetrahydroxyoxane moieties.
- IR Spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹).
- Elemental Analysis : To validate empirical formulas (e.g., C, H, N percentages) .
Q. How is the compound purified after synthesis?
Recrystallization is a standard method. For instance, compounds with similar solubility profiles are purified by dissolving in hot ethanol, followed by slow cooling to isolate crystalline products. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may refine purity further .
Advanced Research Questions
Q. How can stereochemical configurations be resolved for this compound?
The stereochemistry of the tetrahydroxyoxane and methylamino groups requires advanced methods:
- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak®) with polar mobile phases to separate enantiomers.
- X-ray Crystallography : To determine absolute configurations if single crystals are obtainable.
- Circular Dichroism (CD) : To correlate optical activity with stereochemical assignments .
Q. What experimental designs are suitable for stability studies under varying conditions?
Adopt a split-plot design to assess stability:
- pH Variability : Incubate the compound in buffers (pH 3–9) at 25°C and 37°C. Monitor degradation via HPLC at 210 nm.
- Thermal Stress : Use accelerated stability protocols (e.g., 40°C/75% RH for 4 weeks) to simulate long-term storage. Quantify degradation products (e.g., hydrolyzed derivatives) using LC-MS .
Q. How can computational modeling predict bioactivity or molecular interactions?
Leverage PubChem data (e.g., InChIKey: IAJILQKETJEXLJ-QTBDOELSSA-N) to generate 3D conformers for docking studies. Software like AutoDock Vina can simulate binding to enzymes (e.g., glycosidases) by targeting active sites with hydroxyl-rich regions. Molecular dynamics (MD) simulations (AMBER/CHARMM) further validate binding stability .
Q. What assays assess bioactivity in biochemical pathways?
- Enzyme Inhibition : Test against glycosidases using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucoside). Measure IC₅₀ values via fluorescence quenching.
- Cellular Uptake : Radiolabel the compound (e.g., ³H/¹⁴C isotopes) and quantify intracellular accumulation in model cell lines (e.g., HepG2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
